molecular formula C22H24ClNO4S B2768476 4-butoxy-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide CAS No. 863008-13-3

4-butoxy-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Cat. No.: B2768476
CAS No.: 863008-13-3
M. Wt: 433.95
InChI Key: DWMZYDNVHQBHLM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-butoxy benzoyl core substituted with two distinct nitrogen-bound groups: a 3-chloro-4-methylphenyl ring and a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety. The 1,1-dioxo (sulfone) group in the thiophene ring introduces strong electron-withdrawing properties, which may influence both reactivity and pharmacological activity . Such structural features align with compounds targeting central nervous system (CNS) receptors or enzymes, as seen in related benzamide-based allosteric modulators (e.g., mGlu5 receptor ligands) .

Properties

IUPAC Name

4-butoxy-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO4S/c1-3-4-12-28-20-9-6-17(7-10-20)22(25)24(19-11-13-29(26,27)15-19)18-8-5-16(2)21(23)14-18/h5-11,13-14,19H,3-4,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMZYDNVHQBHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butoxy-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide (C22H24ClNO4S) has garnered attention in pharmaceutical research due to its complex structure and potential biological activities. This article explores its biological properties, focusing on antitumor and anti-tubercular activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular weight of the compound is 433.95 g/mol . It features a butoxy group , a chloro-substituted aromatic system , and a thiophene ring , which contribute significantly to its biological activity. The unique combination of these structural components may enhance its efficacy against various diseases compared to simpler analogs.

Property Value
Molecular FormulaC22H24ClNO4S
Molecular Weight433.95 g/mol
Key Functional GroupsButoxy, Chloro, Thiophene
SolubilityModerate (specific conditions apply)

Antitumor Activity

Research indicates that this compound exhibits notable antitumor effects , particularly in inhibiting the proliferation of cancer cells. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.

Anti-tubercular Activity

In addition to its antitumor properties, derivatives of benzamide compounds have shown promising anti-tubercular activity . This suggests that the compound may contribute to developing new treatments against Mycobacterium tuberculosis.

Research Findings:
A comparative analysis of various benzamide derivatives indicated that those containing thiophene rings exhibited enhanced activity against M. tuberculosis. The presence of the butoxy and chloro groups in this specific compound may further augment its efficacy.

Synthesis Methods

Several synthetic routes can be employed to produce this compound, highlighting its versatility for research applications. Common methods include:

  • Condensation Reactions: Utilizing appropriate reagents to form the benzamide framework.
  • Substitution Reactions: Introducing the butoxy and chloro groups through nucleophilic substitution methods.
  • Cyclization Processes: Forming the thiophene ring via cyclization techniques involving dioxo precursors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N,N-disubstituted benzamides. Key structural analogues include:

Compound Name Substituent 1 Substituent 2 Key Differences Pharmacological Relevance
4-Butoxy-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide 3-Chloro-4-methylphenyl 1,1-Dioxo-2,3-dihydrothiophen-3-yl Unique sulfone-thiophene hybrid Potential CNS activity (inferred from structural analogues)
VU0357121 (4-Butoxy-N-(2,4-difluorophenyl)benzamide) 2,4-Difluorophenyl None Lacks sulfone-thiophene group; simpler substitution mGlu5 receptor positive allosteric modulator
3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide 4-(Diethylamino)benzyl 1,1-Dioxotetrahydrothiophen-3-yl Diethylamino group enhances solubility Not explicitly reported; likely targets GPCRs or ion channels
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl None Hydroxy group for hydrogen bonding N,O-bidentate directing group for metal catalysis

Key Comparative Insights:

Fluorine substituents in VU0357121 improve metabolic stability but reduce steric bulk compared to the 3-chloro-4-methyl group in the target compound .

Lipophilicity and Solubility: The 3-chloro-4-methylphenyl group increases logP (predicted ~4.2) compared to VU0357121 (logP ~3.5), suggesting better membrane penetration but possible solubility challenges . Compounds with polar substituents (e.g., diethylamino in ’s analogue) balance lipophilicity and aqueous solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step routes similar to ’s methods, including nucleophilic substitution and sulfonation. In contrast, simpler benzamides (e.g., VU0357121) require fewer steps .

Research Findings and Data

  • Metabolic Stability : Sulfone groups generally reduce oxidative metabolism, as seen in analogues with >80% remaining after 1 hour in hepatic microsomes .
  • Toxicity : Chlorinated aryl groups (e.g., 3-chloro-4-methylphenyl) may increase hepatotoxicity risk compared to fluorinated derivatives, necessitating in vitro toxicity screening .

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